molecular formula C27H15F3O3 B8137879 3,3''-Difluoro-5'-(3-fluoro-4-formylphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde

3,3''-Difluoro-5'-(3-fluoro-4-formylphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde

Cat. No. B8137879
M. Wt: 444.4 g/mol
InChI Key: KGACDTNXWOXMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3''-Difluoro-5'-(3-fluoro-4-formylphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde is a useful research compound. Its molecular formula is C27H15F3O3 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3''-Difluoro-5'-(3-fluoro-4-formylphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3''-Difluoro-5'-(3-fluoro-4-formylphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antibacterial and Anti-inflammatory Applications : Synthesized compounds similar to the one have shown excellent antibacterial, hemolytic, antiurease, and nitric oxide scavenging capabilities, suggesting potential in medicinal applications (Ali et al., 2013).

  • Fluorogenic Aldehyde for Monitoring Reactions : Certain fluorogenic aldehydes with a 1,2,3-triazole moiety are useful for monitoring the progress of aldol reactions through an increase in fluorescence, indicating potential use in analytical chemistry (Guo & Tanaka, 2009).

  • Material Science Applications : 2,3-difluoro substituted terphenyls, which are structurally related, are low-melting liquid crystals with wide-range Sc phases and are excellent hosts for ferroelectric systems, indicating their importance in the development of advanced materials (Gray et al., 1989).

  • Organocatalysis : These compounds can be utilized in organocatalytic enantioselective synthesis and nucleophile-catalyzed aldol-lactonization (NCAL) reactions, highlighting their utility in organic synthesis (Ichikawa, 2012).

  • Nonlinear Optical Applications : Fluorinated terphenyl compounds show significant potential as efficient third-order nonlinear optical molecules, which could be beneficial in optical technology and photonics (Adeel et al., 2021).

  • Antioxidant and Antimicrobial Activity : Functionalized derivatives of such compounds have exhibited significant antioxidant activity and some have shown good antimicrobial activity, suggesting their potential in pharmaceutical research (Samshuddin et al., 2012).

properties

IUPAC Name

4-[3,5-bis(3-fluoro-4-formylphenyl)phenyl]-2-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15F3O3/c28-25-10-16(1-4-19(25)13-31)22-7-23(17-2-5-20(14-32)26(29)11-17)9-24(8-22)18-3-6-21(15-33)27(30)12-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGACDTNXWOXMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC(=C(C=C3)C=O)F)C4=CC(=C(C=C4)C=O)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3''-Difluoro-5'-(3-fluoro-4-formylphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3''-Difluoro-5'-(3-fluoro-4-formylphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde
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3,3''-Difluoro-5'-(3-fluoro-4-formylphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde
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3,3''-Difluoro-5'-(3-fluoro-4-formylphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde
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3,3''-Difluoro-5'-(3-fluoro-4-formylphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde
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3,3''-Difluoro-5'-(3-fluoro-4-formylphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde
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3,3''-Difluoro-5'-(3-fluoro-4-formylphenyl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde

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